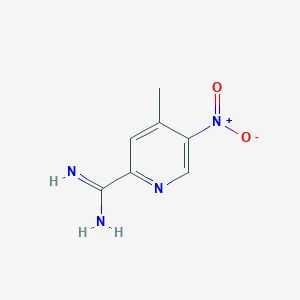![molecular formula C10H9IN2O2 B13670908 Ethyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13670908.png)
Ethyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound with the molecular formula C10H9IN2O2. It is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of an iodine atom at the 3-position and an ethyl ester group at the 5-position of the imidazo[1,2-a]pyridine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate typically involves the cyclization of 2-aminopyridine with α-haloketones under specific conditions. One common method includes the use of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene, which promotes the cyclization and iodination of the intermediate compounds . The reaction conditions are generally mild and do not require the presence of a base.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine and other reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Cyclization Reactions: The imidazo[1,2-a]pyridine core can be further functionalized through cyclization reactions.
Common Reagents and Conditions
Iodine (I2): and : Used in the initial synthesis for cyclization and iodination.
Nucleophiles: Such as amines or thiols, for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various derivatives of the imidazo[1,2-a]pyridine core, while oxidation and reduction reactions could modify the functional groups attached to the core structure.
Applications De Recherche Scientifique
Ethyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The presence of the iodine atom and the ethyl ester group can influence the compound’s binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Ethyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
3-Bromoimidazo[1,2-a]pyridine: Similar structure but with a bromine atom instead of iodine.
3-Chloroimidazo[1,2-a]pyridine: Contains a chlorine atom at the 3-position.
3-Fluoroimidazo[1,2-a]pyridine: Contains a fluorine atom at the 3-position.
The uniqueness of this compound lies in the presence of the iodine atom, which can significantly affect its reactivity and biological activity compared to its halogenated counterparts .
Propriétés
Formule moléculaire |
C10H9IN2O2 |
|---|---|
Poids moléculaire |
316.09 g/mol |
Nom IUPAC |
ethyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H9IN2O2/c1-2-15-10(14)7-4-3-5-9-12-6-8(11)13(7)9/h3-6H,2H2,1H3 |
Clé InChI |
ZDYJUBPHZNGAGB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC2=NC=C(N21)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-3,3'-Bis(3,3-dimethylbutyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13670836.png)
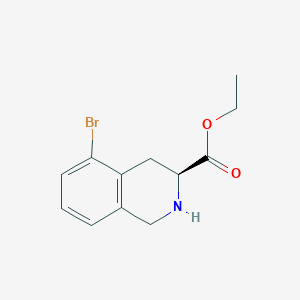

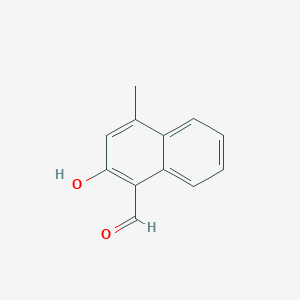
![7-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine](/img/structure/B13670861.png)
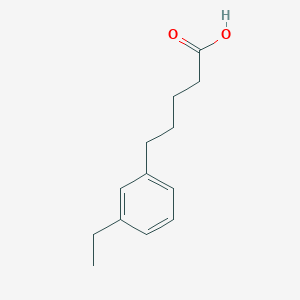
![Methyl 7-[(1R,2S,3R,5S)-5-Acetoxy-2-[[(tert-butyldimethylsilyl)oxy]methyl]-3-[(tetrahydro-2H-pyran-2-yl)oxy]cyclopentyl]heptanoate](/img/structure/B13670872.png)
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylate hydrochloride](/img/structure/B13670877.png)
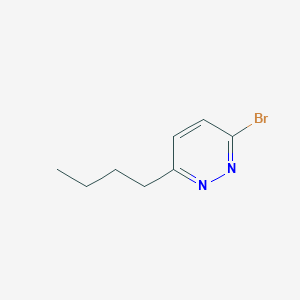

![2-Chloro-6-phenoxybenzo[d]thiazole](/img/structure/B13670899.png)
